molecular formula C10H10ClFN2 B2822008 8-Fluoro-2-methylquinolin-3-amine;hydrochloride CAS No. 2460757-59-7

8-Fluoro-2-methylquinolin-3-amine;hydrochloride

Cat. No. B2822008
CAS RN: 2460757-59-7
M. Wt: 212.65
InChI Key: FNVVCZGTYBQOEP-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-3-amine hydrochloride is a chemical compound with the CAS Number: 2460757-59-7 . It has a molecular weight of 212.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 8-Fluoro-2-methylquinolin-3-amine hydrochloride is 1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Fluoro-2-methylquinolin-3-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Transformation

  • 8-Fluoro-2-methylquinolin-3-amine hydrochloride serves as an intermediate in the synthesis of 8-amino-tetrahydroisoquinolines and 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds are valuable for creating potential central nervous system drug candidates (Hargitai et al., 2018).

Antibacterial Properties

  • Derivatives of 8-fluoroquinolines, including those modified with primary amine appendages, have shown promising antibacterial activity against both gram-positive and gram-negative strains. This includes significant activity against S. aureus (Al-Hiari et al., 2007).

Fluorogenic Sensing

  • Certain derivatives of 8-fluoroquinoline have been used as fluorogenic chemodosimeters, exhibiting selective fluorescence enhancement properties. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole shows Hg2+-selective fluorescence enhancement in aqueous solutions (Song et al., 2006).

Crystal Structure Analysis

  • The hydrochloride salt of 8-fluoroquinoline derivatives has been studied for crystal structure and Hirshfeld surface analysis. These analyses are crucial for understanding the molecular geometry and potential interactions of these compounds (Ullah & Stoeckli-Evans, 2021).

Selective Fluorescent Sensors

  • 8-Hydroxyquinoline derivatives have been synthesized as dendritic fluorescent sensors. They are particularly effective in detecting Zn(II) ions, showcasing the potential for selective metal ion sensing in various applications (Wang, Peng, & Sha, 2008).

Turn-On and Ratiometric Sensing

  • Ligands based on 8-hydroxyquinoline with extended conjugated fluorophores have been designed for use in fluorescence-based sensor arrays. They are capable of distinguishing between various cationic analytes, illustrating their role in the development of advanced sensing technologies (Palacios et al., 2007).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-fluoro-2-methylquinolin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVVCZGTYBQOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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